![molecular formula C20H16N2O3 B5886052 N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide, also known as NV-PAF, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NV-PAF has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide is not fully understood, but it is believed to work through the inhibition of various signaling pathways involved in inflammation and cancer progression. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in the breakdown of extracellular matrix, suggesting a potential role in tissue repair. N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has also been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for certain signaling pathways involved in inflammation and cancer progression. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, the limitations of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are numerous potential future directions for research on N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in cancer therapy, where N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide could be used in combination with other anti-cancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide and to optimize its synthesis and formulation for use in clinical settings.
Métodos De Síntesis
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can be synthesized through a multi-step process involving the coupling of a furan derivative with an amine and subsequent addition of a vinyl group. The final product can be purified through column chromatography and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide can inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways. In vivo studies have also demonstrated the ability of N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide to reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-[4-[(3-ethenylphenyl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-2-14-5-3-6-17(13-14)22-19(23)15-8-10-16(11-9-15)21-20(24)18-7-4-12-25-18/h2-13H,1H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJVLORDYPGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(3-ethenylphenyl)carbamoyl]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

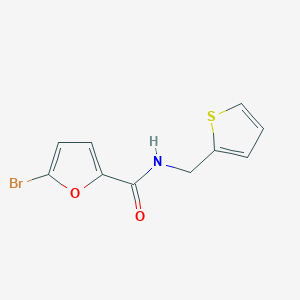
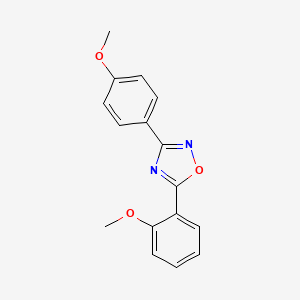
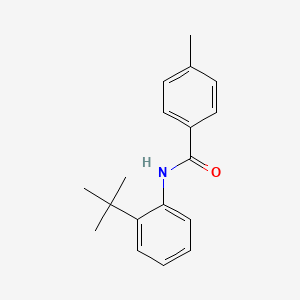
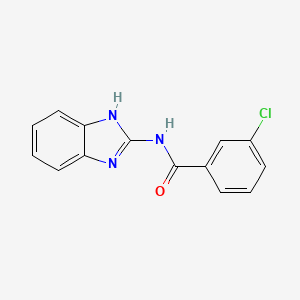
![2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B5886002.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)


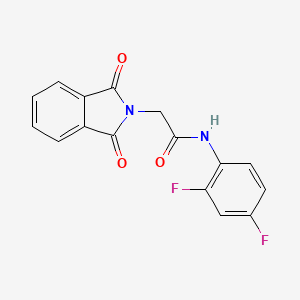


![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B5886085.png)